molecular formula C11H14N2O B8476379 6-Tert-butyl-2-methoxynicotinonitrile

6-Tert-butyl-2-methoxynicotinonitrile

Cat. No. B8476379
M. Wt: 190.24 g/mol
InChI Key: WDYIUBSUHVOGHP-UHFFFAOYSA-N
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Patent
US08168668B2

Procedure details

The title compound was synthesized according to the procedure described for the synthesis of 6-tert-butylnicotinonitrile starting from 2-methoxynicotinonitrile (8.02 g, 5.98 mmol), pivalic acid (3.05 g, 39.9 mmol), AgNO3 (0.13 g, 0.78 mmol), (NH4)2S2O8 (1.78 g, 7.78 mmol) and 6 ml 10% H2SO4. Purified by normal phase chromatography using 95/5 to 90/10 heptane/ethyl acetate. (Yield: 80 mg, 7%). 1H NMR (400 MHz, CDCl3) δ ppm 1.33 (s, 9 H), 4.04 (s, 3 H), 6.97 (d, J=7.81 Hz, 2 H), 7.78 (d, J=7.81 Hz, 2 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.02 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.13 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:13][O:14]C1N=CC=CC=1C#N.C(O)(=O)C(C)(C)C.OS(O)(=O)=O>[N+]([O-])([O-])=O.[Ag+]>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([O:14][CH3:13])[N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=NC=C(C#N)C=C1
Name
Quantity
8.02 g
Type
reactant
Smiles
COC1=C(C#N)C=CC=N1
Name
Quantity
3.05 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Name
(NH4)2S2O8
Quantity
1.78 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0.13 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purified by normal phase chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NC(=C(C#N)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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